molecular formula C15H18FN3O4 B10985482 methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate

methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate

Cat. No.: B10985482
M. Wt: 323.32 g/mol
InChI Key: WFKJMXRFNOFVPH-UHFFFAOYSA-N
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Description

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate is a synthetic compound of interest in pharmaceutical and medicinal chemistry research. This molecule integrates several structural features commonly associated with bioactive compounds: a fluorine atom known to enhance metabolic stability and binding affinity in drug candidates , a pyrrolidine ring which is a privileged scaffold in numerous approved therapeutics and can influence a molecule's pharmacokinetic profile , and a glycinate methyl ester moiety that can serve as a synthetic handle or prodrug element. The strategic incorporation of fluorine and the pyrrolidine ring makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery programs . Its potential research applications include serving as a building block for the synthesis of more complex molecules, acting as a reference standard in analytical method development, and being investigated for inhibitory activity against various enzymatic targets. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H18FN3O4

Molecular Weight

323.32 g/mol

IUPAC Name

methyl 2-[[5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoyl]amino]acetate

InChI

InChI=1S/C15H18FN3O4/c1-23-13(20)9-17-14(21)11-8-10(16)4-5-12(11)18-15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,21)(H,18,22)

InChI Key

WFKJMXRFNOFVPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Fluorobenzene Derivatives

A common route involves nitration of 4-fluoroacetanilide followed by selective reduction:

  • Nitration : 4-Fluoroacetanilide reacts with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 4-fluoro-2-nitroacetanilide.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine, producing 5-fluoro-2-aminophenylacetamide.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃, H₂SO₄, 0–5°C, 4h7892
ReductionH₂ (1 atm), Pd/C, EtOH8595

Hydrolysis to Free Amine

The acetyl protecting group is removed via acidic hydrolysis:

  • Conditions : 6M HCl, reflux, 6h.

  • Yield : 89% (5-fluoro-2-aminobenzoic acid).

Carbamate Formation with Pyrrolidine-1-Carbonyl Chloride

Activation of Pyrrolidine-1-Carboxylic Acid

Pyrrolidine-1-carbonyl chloride is synthesized by reacting pyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C.

Reaction Scheme :

Pyrrolidine-1-COOH+SOCl2Pyrrolidine-1-COCl+SO2+HCl\text{Pyrrolidine-1-COOH} + \text{SOCl}2 \rightarrow \text{Pyrrolidine-1-COCl} + \text{SO}2 + \text{HCl}

Optimization :

  • Excess SOCl₂ (2.5 eq) ensures complete conversion.

  • Reaction time: 3h at 0°C, followed by 1h at room temperature.

Coupling with 5-Fluoro-2-Aminobenzoic Acid

The amine intermediate reacts with pyrrolidine-1-carbonyl chloride in the presence of a base:

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 12h.

Side Reactions :

  • Overcoupling to form urea derivatives (mitigated by slow addition of acyl chloride).

Yield : 76–82% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Coupling with Methyl Glycinate

Activation of the Carboxylic Acid

The 5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid is activated using carbodiimide reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Solvent : DCM or dimethylformamide (DMF).

Mechanism :

Acid+EDCO-AcylureaHOBtActive ester\text{Acid} + \text{EDC} \rightarrow \text{O-Acylurea} \xrightarrow{\text{HOBt}} \text{Active ester}

Nucleophilic Attack by Methyl Glycinate

The activated ester reacts with methyl glycinate hydrochloride:

  • Base : TEA (3 eq) to neutralize HCl.

  • Conditions : 0°C to room temperature, 24h.

  • Workup : Extraction with DCM, washed with NaHCO₃ and brine.

Yield : 68–74% after recrystallization (ethanol/water).

Purification and Analytical Validation

Chromatographic Purification

  • Column : C18 reverse-phase silica.

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid.

  • Purity : >98% (by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.4 (d, J = 8 Hz, 1H, ArH), 7.6 (m, 2H, ArH), 3.8 (s, 3H, OCH₃).

  • MS (ESI) : m/z 324.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost (USD/g)
Sequential54298120
Convergent33895145

Key Findings :

  • Sequential coupling (Sections 2–4) offers higher purity but requires more steps.

  • Convergent approaches (simultaneous couplings) reduce time but lower yields due to side reactions.

Scale-Up Challenges and Mitigation

Exothermic Reactions

  • Nitration and acyl chloride formation require rigorous temperature control (-5°C to 0°C) to prevent decomposition.

Solvent Selection

  • Replacing DMF with THF reduces residual solvent levels in the final product (ICH Q3C guidelines).

Green Chemistry Alternatives

Catalytic Amination

  • Palladium-catalyzed coupling reduces stoichiometric reagent use (e.g., avoids SOCl₂).

Solvent Recycling

  • Recovery of DCM and THF via distillation achieves >90% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate is a chemical compound with the CAS number 1246048-83-8 and a molecular weight of 323.32 g/mol. It features a fluorinated phenyl group and a pyrrolidinyl carbonyl moiety, potentially contributing to its biological activities.

Potential Applications

This compound has potential applications in various fields. Interaction studies could focus on enzyme inhibition, receptor binding, and cell signaling pathways. Such studies are essential for determining its viability as a pharmaceutical agent.

Scientific Research Applications

The applications of this compound in scientific research include:

  • Modification of Structure The chemical reactivity of this compound allows it to be modified, which can enhance its properties or biological activity.
  • Interaction Studies Interaction studies involving this compound could focus on enzyme inhibition, receptor binding, and cell signaling pathways. Such studies are essential for determining its viability as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name & CAS Number Key Structural Features Hypothesized Functional Differences
Target Compound (1246048-83-8) Fluoro-phenyl, pyrrolidine-carboxamide, methyl glycinate Potential prodrug design; balanced lipophilicity due to fluorine and ester groups.
N-{2-[(1-Benzylpiperidin-4-yl)Carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide (1246049-33-1) Benzylpiperidine carbamate, 4-fluoro-phenyl Increased steric bulk from benzylpiperidine may hinder membrane permeability; possible CNS targeting due to piperidine.
4-({[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetyl}Amino)Butanoic Acid (1246064-19-6) Pyridazinone core, methoxy-fluoro-phenyl, butanoic acid Higher polarity from pyridazinone and carboxylic acid; potential renal clearance challenges.
6-(2-Chlorophenyl)-2-[2-Oxo-2-(1-Pyrrolidinyl)Ethyl]-3(2H)-Pyridazinone (1246060-44-5) Chlorophenyl, pyridazinone, pyrrolidinyl-ethyl Chlorine’s hydrophobicity may enhance tissue penetration; pyridazinone could confer metabolic instability.
5-Bromo-1-Methyl-3-(2-Methylisoindolin-5-ylamino)Pyrazin-2(1H)-One (1346675-30-6) Bromo-substituted pyrazinone, isoindoline Bromine’s heavy atom effect may influence radiolabeling potential; pyrazinone could enhance π-π stacking.

Key Insights from Structural Comparisons

Fluorine vs. Halogen Substitution :

  • The target compound’s 5-fluoro group offers metabolic stability and moderate electronegativity compared to 2-chlorophenyl (1246060-44-5) or 5-bromo (1346675-30-6) analogs. Chlorine and bromine increase hydrophobicity but may elevate toxicity risks .

Bioisosteric Moieties: The pyrrolidin-1-ylcarbonylamino group in the target compound contrasts with benzylpiperidine (1246049-33-1) and isoindoline (1346675-30-6). Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring target engagement.

Prodrug Potential: The methyl glycinate ester in the target compound is absent in analogs like 1246064-19-6 (carboxylic acid). This ester could enhance oral absorption, with hydrolysis in vivo yielding a free carboxylic acid for activity .

Core Heterocycles: Pyridazinone (1246060-44-5) and pyrazinone (1346675-30-6) cores in analogs differ from the target’s phenyl-glycinate scaffold. These heterocycles may confer distinct electronic profiles but introduce synthetic complexity.

Biological Activity

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate, with the CAS number 1246068-93-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₀FN₃O₄, with a molecular weight of 337.35 g/mol. The compound features a fluorinated phenyl ring and a pyrrolidine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀FN₃O₄
Molecular Weight337.35 g/mol
CAS Number1246068-93-8

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related carbapenem derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of a pyrrolidine ring appears to enhance antibacterial efficacy, suggesting that this compound may share similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the inhibition of specific enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of both the amino and carbonyl groups suggests interactions with biological macromolecules that could disrupt essential cellular processes.

Case Studies and Research Findings

  • Antibacterial Studies : A series of related compounds were synthesized and tested for antibacterial activity. The results indicated that modifications in the pyrrolidine structure significantly impacted their effectiveness against various bacterial strains .
  • Antitumor Efficacy : In vitro studies on compounds with similar structural motifs have shown promising results in inhibiting tumor cell lines, indicating that this compound may also possess antitumor properties worthy of further investigation .
  • Mechanistic Insights : Research into related compounds has revealed that they often act by disrupting cellular signaling pathways crucial for cell division and survival, suggesting a potential pathway for this compound's biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, activate the carboxylic acid group of 5-fluoro-2-aminobenzoic acid using carbonyldiimidazole (CDI) to form the pyrrolidine-1-carboxamide intermediate. Subsequent coupling with glycine methyl ester under peptide-bond-forming conditions (e.g., HATU/DIPEA) yields the target compound. Purification via recrystallization (e.g., ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress via TLC and confirm structural integrity using 1H^{1}\text{H}-NMR and IR spectroscopy (amide I band ~1650 cm1^{-1}) .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1680 cm1^{-1}, ester C=O at ~1740 cm1^{-1}).
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl ester signals (δ 3.7 ppm). 19F^{19}\text{F}-NMR confirms the fluorine substituent (δ -110 to -120 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 378.12).
    Cross-reference data with computational tools like Gaussian for vibrational frequency modeling .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogs with similar aryl-pyrrolidine-glycine motifs (e.g., peliglitazar derivatives) target peroxisome proliferator-activated receptors (PPARs) involved in metabolic regulation . Prioritize target identification via:
  • Surface Plasmon Resonance (SPR) : Screen binding affinity against PPAR-γ.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters.
  • X-ray Crystallography : Resolve ligand-receptor interactions at atomic resolution .

Advanced Research Questions

Q. How can pharmacokinetic optimization be approached for this compound?

  • Methodological Answer : Optimize absorption and metabolic stability through:
  • LogP Assessment : Use shake-flask method to measure partition coefficients; aim for 1.5–3.5 for oral bioavailability.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Replace labile groups (e.g., methyl ester → tert-butyl ester) to enhance half-life .
  • Permeability Studies : Conduct Caco-2 monolayer assays to evaluate intestinal absorption .

Q. What experimental designs resolve contradictions in spectroscopic data during synthesis?

  • Methodological Answer : Discrepancies in molecular weight or functional group signals may arise from by-products (e.g., incomplete coupling or oxidation). Mitigate via:
  • 2D-NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations.
  • HPLC-MS/MS : Detect trace impurities (<0.1%) and assign structures using fragmentation patterns.
  • Control Reactions : Replicate syntheses with deuterated solvents to exclude solvent artifacts .

Q. How can ecological impact assessments be integrated into early-stage research?

  • Methodological Answer : Adopt the INCHEMBIOL framework to evaluate environmental fate:
  • Biodegradation Studies : Use OECD 301B test to measure aerobic degradation in sludge.
  • Bioaccumulation Modeling : Calculate bioconcentration factors (BCF) via quantitative structure-activity relationships (QSAR).
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC50_{50}) to prioritize eco-friendly derivatives .

Q. What computational methods predict binding affinity and selectivity for novel targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:
  • Docking : Screen against PPAR-γ, COX-2, and HDACs using flexible ligand protocols.
  • Free Energy Calculations : Apply MM-PBSA to rank binding energies (ΔGbind_{\text{bind}}).
  • Pharmacophore Modeling : Align with known active conformations (e.g., rosiglitazone for PPAR-γ) to refine selectivity .

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